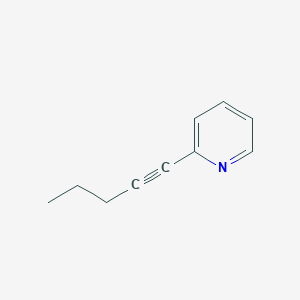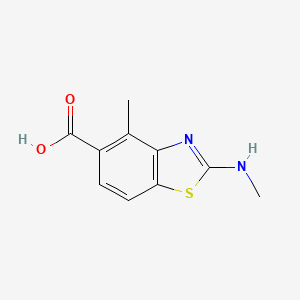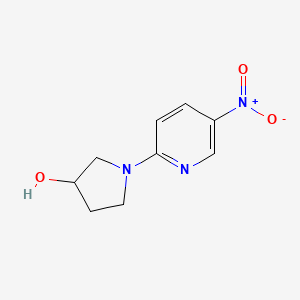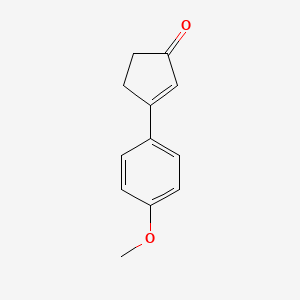
3-(4-methoxyphenyl)cyclopent-2-en-1-one
描述
3-(4-methoxyphenyl)cyclopent-2-en-1-one is an organic compound characterized by a cyclopentenone ring substituted with a 4-methoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)cyclopent-2-en-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Friedel-Crafts acylation of 4-methoxyacetophenone with cyclopentanone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to optimize reaction efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the overall yield and reduce production costs.
化学反应分析
Types of Reactions
3-(4-methoxyphenyl)cyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the cyclopentenone ring to a cyclopentanol ring using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring. For example, nitration with nitric acid (HNO3) and sulfuric acid (H2SO4) can yield nitro derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: HNO3 and H2SO4 for nitration, bromine (Br2) in acetic acid for bromination.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Cyclopentanol derivatives.
Substitution: Nitro, bromo, or other substituted phenyl derivatives.
科学研究应用
3-(4-methoxyphenyl)cyclopent-2-en-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a starting material for various chemical transformations.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: Utilized in the production of fine chemicals, agrochemicals, and materials science.
作用机制
The mechanism of action of 3-(4-methoxyphenyl)cyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, its potential anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes or signaling pathways. The compound’s structure allows it to bind to active sites of target proteins, thereby modulating their activity and exerting therapeutic effects.
相似化合物的比较
Similar Compounds
3-(4-Methoxyphenyl)acryloyl derivatives: These compounds share the 4-methoxyphenyl group but differ in the nature of the carbonyl-containing ring.
4-Methoxyphenylamino derivatives: Compounds with an amino group attached to the 4-methoxyphenyl ring, exhibiting different chemical and biological properties.
Uniqueness
3-(4-methoxyphenyl)cyclopent-2-en-1-one is unique due to its cyclopentenone ring, which imparts distinct reactivity and potential biological activities compared to other similar compounds. Its structural features make it a valuable scaffold for the development of new chemical entities with diverse applications.
属性
分子式 |
C12H12O2 |
|---|---|
分子量 |
188.22 g/mol |
IUPAC 名称 |
3-(4-methoxyphenyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C12H12O2/c1-14-12-6-3-9(4-7-12)10-2-5-11(13)8-10/h3-4,6-8H,2,5H2,1H3 |
InChI 键 |
XNXZLNLINBNGLH-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=CC(=O)CC2 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


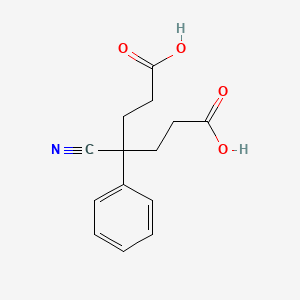
![5-(2-Hydroxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B8748160.png)
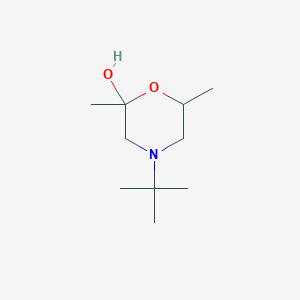



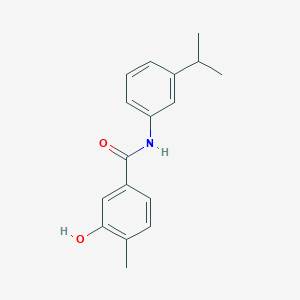
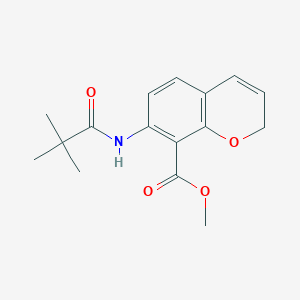
![6-Chloro-2-ethyl-1H-benzo[d]imidazole-5-sulfonamide](/img/structure/B8748224.png)
